molecular formula C5H6ClNS B6279731 3-(2-chloroethyl)-1,2-thiazole CAS No. 1314966-56-7

3-(2-chloroethyl)-1,2-thiazole

Cat. No.: B6279731
CAS No.: 1314966-56-7
M. Wt: 147.63 g/mol
InChI Key: ORIDNYHFCZXSAC-UHFFFAOYSA-N
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Description

3-(2-chloroethyl)-1,2-thiazole is a heterocyclic organic compound containing both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-1,2-thiazole typically involves the reaction of 2-chloroethylamine with carbon disulfide and a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-1,2-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-(2-azidoethyl)-1,2-thiazole or 3-(2-thiocyanatoethyl)-1,2-thiazole.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 3-(2-chloroethyl)thiazolidine.

Scientific Research Applications

3-(2-chloroethyl)-1,2-thiazole has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.

    Materials Science: Used in the synthesis of polymers and advanced materials with unique electronic properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-1,2-thiazole involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylation process can lead to the inhibition of enzyme activity or disruption of DNA replication and transcription. The compound targets various molecular pathways, including those involved in cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known alkylating agent with similar chemical properties.

    Nitrogen Mustards (e.g., Mechlorethamine): Used in chemotherapy with a similar mechanism of action.

    Thiophene Derivatives: Compounds with a sulfur-containing ring structure, used in various applications.

Uniqueness

3-(2-chloroethyl)-1,2-thiazole is unique due to its specific ring structure, which combines both sulfur and nitrogen atoms. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1314966-56-7

Molecular Formula

C5H6ClNS

Molecular Weight

147.63 g/mol

IUPAC Name

3-(2-chloroethyl)-1,2-thiazole

InChI

InChI=1S/C5H6ClNS/c6-3-1-5-2-4-8-7-5/h2,4H,1,3H2

InChI Key

ORIDNYHFCZXSAC-UHFFFAOYSA-N

Canonical SMILES

C1=CSN=C1CCCl

Purity

95

Origin of Product

United States

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